Isomaltulose

Overview

Description

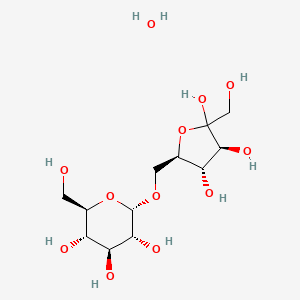

Isomaltulose, also known as Palatinose™, is a naturally occurring disaccharide composed of alpha-1,6-linked glucose and fructose. It is derived from sucrose through the enzymatic rearrangement process. This sugar substitute has been utilized in Japan since 1985 due to its non-cariogenic properties and its suitability for diabetics and individuals with pre-diabetic conditions. This compound is known for its slower digestion rate compared to traditional sugars, leading to a gradual release of glucose into the bloodstream, which in turn results in lower and more stable blood glucose and insulin levels after consumption (Lina, Jonker, & Kozianowski, 2002).

Synthesis Analysis

This compound is commercially produced from sucrose by the enzymatic activity of specific microorganisms, such as Leuconostoc mesenteroides, which converts sucrose into this compound through a transglucosylation reaction. This process yields this compound-derived oligosaccharides with various degrees of polymerization, indicating the efficiency and versatility of the enzymatic synthesis in producing this compound and its derivatives for potential functional food ingredient applications (Barea-Álvarez et al., 2014).

Molecular Structure Analysis

This compound's molecular structure is characterized by the unique alpha-1,6-glycosidic bond between glucose and fructose units. This structural isomer of sucrose shares similar physical properties with sucrose but exhibits different metabolic and physiological characteristics due to its distinct molecular arrangement. The structure of this compound synthase, an enzyme involved in the isomerization process of sucrose to this compound, reveals insights into the catalytic mechanism and substrate binding, highlighting the enzyme's role in the specific formation of this compound's molecular structure (Zhang et al., 2003).

Chemical Reactions and Properties

This compound's chemical properties allow for its utilization in various food applications without significant alterations to taste or texture. The enzymatic conversion process from sucrose to this compound involves specific microbial enzymes that catalyze this transformation efficiently, indicating this compound's stability and functionality as a sugar substitute. Despite its stability, this compound can undergo certain chemical reactions under specific conditions, such as the reaction with allyl alcohol catalyzed by acid, showcasing its reactive potential in chemical synthesis applications (Zhijie, 1999).

Scientific Research Applications

Prebiotic Activity and Gut Health : Isomaltulose exhibits prebiotic properties. A study on rats demonstrated that it modulates gut microbiota, enhances the production of short-chain fatty acids (SCFAs), and affects secondary bile acid biosynthesis. This suggests its potential use as a prebiotic (Yang et al., 2021).

Metabolic Responses During Exercise : Compared to sucrose, this compound has a lower rate of oxidation during exercise, leading to different blood substrate responses and carbohydrate oxidation rates. This indicates its potential application in sports nutrition for sustained energy release (Achten et al., 2007).

Glycemic Response and Antioxidant Capacity : this compound, when combined with green tea, can reduce postprandial plasma glucose and insulin concentrations while also affecting antioxidant capacity in healthy subjects. This highlights its potential use in managing glycemic responses and enhancing antioxidant effects (Suraphad et al., 2017).

Health Benefits Overview : this compound is of interest as an alternative sweetener due to its low glycemic index properties, which are linked to the prevention and management of chronic diseases such as cardio-metabolic diseases and cancers. Its novel applications in health, cognition, and nutrition are highlighted, especially its prebiotic potential (Shyam et al., 2018).

Toxicological Studies : Studies indicate that this compound is well-tolerated in both animals and humans, even at high doses. It has been found to be non-mutagenic and does not induce embryotoxic or teratogenic effects, supporting its safety as an alternative sugar (Lina et al., 2002).

Quantification in Food Products : Research has developed faster and more efficient methods, like HSQC (heteronuclear single quantum coherence) NMR experiments, for quantifying this compound in food products. This facilitates its use in sports nutrition and diabetic-friendly products (Fels et al., 2022).

Plant Metabolism : In plants, this compound is actively metabolized, challenging the notion that it is a nonmetabolized sugar in physiological studies. This finding opens up possibilities for enhanced yields in commercial production (Wu & Birch, 2011).

Glycemic and Insulinemic Responses : A systematic review and meta-analysis found that this compound causes an attenuated glycemic response compared to sucrose, suggesting its effectiveness in glycemic management (Xie et al., 2022).

This compound Production Techniques : Various biotechnological approaches, including genetic engineering and immobilization techniques, are being explored to optimize this compound production. This is crucial for its application in functional sweeteners and the food industry (Liu et al., 2020).

Mechanism of Action

Target of Action

Isomaltulose, also known as Palatinose hydrate, is a natural isomer of sucrose . The primary target of this compound is the human digestive system, specifically the small intestine where it is completely but slowly cleaved . This slow digestion process is a key feature of this compound and contributes to its unique health properties .

Mode of Action

This compound is a disaccharide carbohydrate composed of glucose and fructose . Unlike sucrose, where glucose is linked to the anomeric carbon of the fructose (an α-1,2 glycosidic linkage), in this compound the linkage is to the 6 carbon (α-1,6), making this compound a reducing sugar . This structural difference results in a slower rate of digestion and absorption in the small intestine compared to sucrose . As a result, it releases glucose into the bloodstream at a slower rate, avoiding high peaks and sudden drops in glucose levels .

Biochemical Pathways

This compound is produced from sucrose using the enzyme sucrose isomerase . This enzyme is widely used in industries for the production of this compound . The transformation of sucrose to this compound involves the isomerization of the glycosidic bond from α-1,2 to α-1,6 . This biochemical pathway is utilized in the industrial production of this compound .

Pharmacokinetics

This compound is less rapidly, though completely, cleaved in the small intestine than sucrose . It releases glucose into the bloodstream at a slow rate, therefore avoids high peaks and sudden drops in glucose level . This leads to a more balanced and prolonged energy supply in the form of glucose .

Result of Action

The slow digestion and absorption of this compound result in a lower glycemic response compared to sucrose . This makes this compound an ideal sweetener for individuals with diabetes . Additionally, this compound has been found to stimulate the growth of probiotics and the production of short-chain fatty acids . It can also significantly increase fat oxidation, which is beneficial for long-term weight management and improvement of metabolic risk factors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound from sucrose is currently expensive, thus limiting its application . Molasses, an industrial by-product of sugar refining and contains abundant sucrose, could be a cost-effective feedstock for manufacturing this compound . Moreover, the use of immobilized cells/enzymes for this compound production can enhance their mechanical strength and reusability and reduce leakage .

Future Directions

The use of isomaltulose as a functional sweetener is increasing due to its promising properties. Future research is likely to focus on improving the biological production of this compound, with strategies including protein engineering, heterologous expression in food-grade safety strains, fermentation optimization, and immobilization techniques of SIase .

properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKUCJJNNDINKX-HGLHLWFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206746 | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58024-13-8 | |

| Record name | Isomaltulose monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomaltulose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)

![[3,4-Diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B1146660.png)

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)